molecular formula C13H19NO B8569596 (2S)-1-Benzylpiperidine-2-methanol

(2S)-1-Benzylpiperidine-2-methanol

Cat. No. B8569596
M. Wt: 205.30 g/mol
InChI Key: KHPWHJVKPZIZRG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124324

Procedure details

To an ice-cooled THF solution of tetrabutylammonium fluoride (1M, 3.2 ml) was dropwise added a THF (2 ml) solution of 1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine (1.00 g, 3.2 mmol). After stirring at room temperature for 2 hours, a reaction solution was poured onto water followed by extraction with ethyl acetate (30 ml). The extract was washed successively with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The crude product thus obtained was purified by a column chromatography on silica gel (SiO2 : 20 g, CHCl3) to afford 0.41 g of the title compound.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[CH2:19]([N:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH:27]1[CH2:32][O:33][Si](C(C)(C)C)(C)C)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1COCC1>[CH2:19]([N:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH:27]1[CH2:32][OH:33])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.2 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)CO[Si](C)(C)C(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a reaction solution was poured onto water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (30 ml)
WASH
Type
WASH
Details
The extract was washed successively with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by a column chromatography on silica gel (SiO2 : 20 g, CHCl3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05124324

Procedure details

To an ice-cooled THF solution of tetrabutylammonium fluoride (1M, 3.2 ml) was dropwise added a THF (2 ml) solution of 1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine (1.00 g, 3.2 mmol). After stirring at room temperature for 2 hours, a reaction solution was poured onto water followed by extraction with ethyl acetate (30 ml). The extract was washed successively with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The crude product thus obtained was purified by a column chromatography on silica gel (SiO2 : 20 g, CHCl3) to afford 0.41 g of the title compound.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[CH2:19]([N:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH:27]1[CH2:32][O:33][Si](C(C)(C)C)(C)C)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1COCC1>[CH2:19]([N:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH:27]1[CH2:32][OH:33])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.2 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)CO[Si](C)(C)C(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a reaction solution was poured onto water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (30 ml)
WASH
Type
WASH
Details
The extract was washed successively with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by a column chromatography on silica gel (SiO2 : 20 g, CHCl3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05124324

Procedure details

To an ice-cooled THF solution of tetrabutylammonium fluoride (1M, 3.2 ml) was dropwise added a THF (2 ml) solution of 1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine (1.00 g, 3.2 mmol). After stirring at room temperature for 2 hours, a reaction solution was poured onto water followed by extraction with ethyl acetate (30 ml). The extract was washed successively with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The crude product thus obtained was purified by a column chromatography on silica gel (SiO2 : 20 g, CHCl3) to afford 0.41 g of the title compound.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[CH2:19]([N:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH:27]1[CH2:32][O:33][Si](C(C)(C)C)(C)C)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1COCC1>[CH2:19]([N:26]1[CH2:31][CH2:30][CH2:29][CH2:28][CH:27]1[CH2:32][OH:33])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.2 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)CO[Si](C)(C)C(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a reaction solution was poured onto water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (30 ml)
WASH
Type
WASH
Details
The extract was washed successively with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by a column chromatography on silica gel (SiO2 : 20 g, CHCl3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.